molecular formula C8H9N3 B1441850 Pyrazolo[1,5-A]pyridin-2-ylmethanamine CAS No. 885275-06-9

Pyrazolo[1,5-A]pyridin-2-ylmethanamine

Cat. No. B1441850
M. Wt: 147.18 g/mol
InChI Key: ZMUQQQPLBINFTP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a chemical compound with a molecular weight of 183.64 . It is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its varied and significant biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridin-2-ylmethanamine derivatives involves several steps. Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic methodology is simpler and greener compared to other methods .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridin-2-ylmethanamine is represented by the Inchi Code: 1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridin-2-ylmethanamine derivatives have shown significant biological activities, which are attributed to their chemical reactions. For instance, they have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Scientific Research Applications

1. Optical Applications

  • Summary of Application : Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-A]pyridin-2-ylmethanamine, have been identified as strategic compounds for optical applications .
  • Methods of Application : These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their photophysical properties can be tuned .
  • Results or Outcomes : The compounds exhibit tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring .

2. TRK Inhibitors

  • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives, which are related to Pyrazolo[1,5-A]pyridin-2-ylmethanamine, have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) .
  • Methods of Application : The study was based on scaffold hopping and computer-aided drug design, and 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Anti-Mycobacterial Activity

  • Summary of Application : Pyrazolo[1,5-a]pyrimidines, which include Pyrazolo[1,5-A]pyridin-2-ylmethanamine, have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .
  • Methods of Application : The study involved the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines and their comprehensive structure–activity relationship studies .
  • Results or Outcomes : Some of these compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good mouse/human liver microsomal stabilities, highlighting their potential as inhibitors of M.tb .

4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized using a new and straightforward route . These derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
  • Methods of Application : The synthesis of these derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
  • Results or Outcomes : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

5. TRK Inhibitors

  • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives, which are related to Pyrazolo[1,5-A]pyridin-2-ylmethanamine, have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) .
  • Methods of Application : The study was based on scaffold hopping and computer-aided drug design, and 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions for the research and development of Pyrazolo[1,5-A]pyridin-2-ylmethanamine and its derivatives could involve further exploration of their anticancer activities . Additionally, new pathways for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst have been introduced .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUQQQPLBINFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717028
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyridin-2-ylmethanamine

CAS RN

885275-06-9
Record name Pyrazolo[1,5-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-A]pyridin-2-ylmethanamine
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Pyrazolo[1,5-A]pyridin-2-ylmethanamine
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Pyrazolo[1,5-A]pyridin-2-ylmethanamine
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Reactant of Route 6
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